2-(Bromomethyl)tetrahydro-2H-pyran (CAS 34723-82-5) is a specialized brominated building block widely procured for introducing the tetrahydropyran-2-ylmethyl moiety in organic synthesis and medicinal chemistry . Operating as a highly reactive alkylating agent, it exhibits a boiling point of 153 °C and a density of 1.397 g/mL at 25 °C . The compound is primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including P2X7 antagonists and tetrazole-based anti-tuberculosis agents, as well as in the preparation of tellurated heterocycles and cross-coupling reactions . Its procurement value lies in providing a reactive electrophilic center directly adjacent to a conformationally stable six-membered oxygen heterocycle, enabling precise structural functionalization.
Substituting 2-(Bromomethyl)tetrahydro-2H-pyran with its chloride analog, 2-(Chloromethyl)tetrahydro-2H-pyran, or its positional isomer, 4-(Bromomethyl)tetrahydropyran, often leads to suboptimal process outcomes . The chloride analog possesses a significantly poorer leaving group, necessitating harsher reaction conditions—such as elevated temperatures or the addition of stoichiometric iodide salts—which can degrade sensitive substrates and increase process costs . Furthermore, substituting with 4-(Bromomethyl)tetrahydropyran removes the stereoelectronic influence of the adjacent oxygen atom, fundamentally altering the transition state kinetics during nucleophilic substitution and failing to deliver the specific 2-substituted tetrahydropyran pharmacophore required for targeted receptor binding in drug development .
In standard N-alkylation protocols, 2-(Bromomethyl)tetrahydro-2H-pyran demonstrates quantifiably higher reactivity compared to baseline alkyl chlorides. For instance, the synthesis of dimethyl-(tetrahydro-pyran-2-ylmethyl)-amine using this brominated precursor achieves an 84% yield within 4 hours at 130 °C in ethanol . Achieving comparable conversions with the 2-(chloromethyl) analog typically requires extended reaction times or the addition of iodide catalysts to facilitate in situ halogen exchange, which complicates the downstream purification process.
| Evidence Dimension | Reaction time and yield for N-alkylation |
| Target Compound Data | 84% yield in 4 hours at 130 °C |
| Comparator Or Baseline | 2-(Chloromethyl)tetrahydro-2H-pyran (baseline class behavior) |
| Quantified Difference | Eliminates the need for extended heating or Finkelstein iodide additives required by chlorides |
| Conditions | N-alkylation in ethanol at 130 °C |
Procuring the bromide variant streamlines manufacturing by eliminating the need for additive catalysts and reducing reactor time.
The reactivity of 2-(Bromomethyl)tetrahydro-2H-pyran allows for the efficient alkylation of sensitive heterocycles under relatively mild conditions. In the synthesis of tetrazole-based anti-tuberculosis compounds, the use of this specific bromide enables the reaction to proceed at 80 °C over 16 hours, successfully yielding the target 4-(2-((tetrahydro-2H-pyran-2-yl)methyl)-2H-tetrazol-5-yl)benzenesulfonamide derivatives [1]. Utilizing less reactive generic alkyl chlorides often results in incomplete conversion or requires forcing conditions that risk degrading the tetrazole core.
| Evidence Dimension | Reaction conditions for tetrazole functionalization |
| Target Compound Data | Effective alkylation of tetrazole core at 80 °C (16 h) |
| Comparator Or Baseline | Alkyl chlorides (baseline) |
| Quantified Difference | Lowers required reaction temperature, preventing thermal degradation of the tetrazole |
| Conditions | Alkylation of (R)-N-(2-hydroxypropyl)-4-(2H-tetrazol-5-yl)benzenesulfonamide |
It ensures high-fidelity functionalization of sensitive API intermediates without thermal degradation.
2-(Bromomethyl)tetrahydro-2H-pyran is a proven electrophile in transition-metal-catalyzed cross-coupling reactions, such as those with potassium heteroaryltrifluoroborates . The bromide leaving group facilitates rapid oxidative addition to palladium catalysts, a step that is notoriously sluggish for the corresponding 2-(Chloromethyl)tetrahydro-2H-pyran. This kinetic advantage ensures higher turnover frequencies and overall yields when constructing complex aryl-linked tetrahydropyran derivatives, making the bromide a highly effective procurement choice for advanced catalytic workflows .
| Evidence Dimension | Oxidative addition efficiency in cross-coupling |
| Target Compound Data | Rapid oxidative addition in Pd-catalyzed coupling with potassium heteroaryltrifluoroborates |
| Comparator Or Baseline | 2-(Chloromethyl)tetrahydro-2H-pyran |
| Quantified Difference | Significantly faster oxidative addition kinetics typical of C-Br vs C-Cl bonds |
| Conditions | Palladium-catalyzed cross-coupling with potassium heteroaryltrifluoroborates |
Selecting the bromide maximizes catalyst lifespan and product yield in high-value organometallic syntheses.
Due to its reliable reactivity profile in N-alkylation and tetrazole functionalization, 2-(Bromomethyl)tetrahydro-2H-pyran is heavily utilized as a building block in medicinal chemistry. It efficiently installs the tetrahydropyran-2-ylmethyl pharmacophore, which is critical for the receptor binding affinity of certain P2X7 antagonists and the efficacy of novel tuberculosis therapeutics [1] [2].
The compound is a preferred electrophile for generating specialized organotellurium compounds, such as 2-[(2-thienyltelluro)methyl]tetrahydro-2H-pyran . Its use ensures high-yield nucleophilic substitution by telluride anions, supporting research into heavy-chalcogen materials and novel transition metal ligands.
In advanced synthetic workflows requiring the attachment of a tetrahydropyran ring to an aromatic core, this bromide serves as an ideal substrate for Suzuki-Miyaura-type cross-couplings with heteroaryltrifluoroborates . Its superior oxidative addition kinetics compared to chloride analogs make it the standard choice for catalytic process development.
Irritant